

# RBN013209 solubility and preparation for in vivo studies

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## Compound of Interest

Compound Name: RBN013209

Cat. No.: B10830149

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## Application Notes and Protocols for RBN013209 For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **RBN013209**, a potent and orally active small molecule inhibitor of CD38, and protocols for its preparation for in vivo studies.

### Introduction

**RBN013209** is a selective inhibitor of CD38, an enzyme that plays a crucial role in NAD<sup>+</sup> metabolism. By inhibiting CD38, **RBN013209** prevents the conversion of extracellular NAD<sup>+</sup> to ADPR or cADPR in tumor cells.<sup>[1]</sup> This mechanism of action makes it a promising candidate for cancer research. Furthermore, **RBN013209** has been shown to help CAR-T cells maintain a naive and central memory state while reducing the expression of cell activation and exhaustion markers.<sup>[1]</sup>

### Physicochemical Properties

- Molecular Formula: C<sub>19</sub>H<sub>24</sub>N<sub>6</sub>O<sub>3</sub>
- Molecular Weight: 384.43 g/mol

- CAS Number: 2597933-17-8

## Solubility Data

**RBN013209** exhibits limited solubility in aqueous solutions and ethanol. The following table summarizes its solubility in various solvents. It is recommended to use fresh DMSO for optimal solubility, as moisture absorption can reduce its dissolution capacity.[\[2\]](#)

| Solvent | Solubility | Concentration (mM) | Notes  |
|---------|------------|--------------------|--|
| DMSO    | 19 mg/mL   | 49.42 mM           | Use fresh DMSO as it is hygroscopic. <a href="#">[2]</a> |
| Water   | Insoluble  | -                  |  |
| Ethanol | Insoluble  | -                  |  |

## Preparation for In Vivo Studies

The following protocols are provided as a reference for the preparation of **RBN013209** for oral administration in animal studies.[\[1\]](#) It is recommended to perform a small-scale test to ensure complete dissolution before preparing a larger batch. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[\[1\]](#)

### Protocol 1: PEG300 and Tween-80 Formulation

This formulation is suitable for achieving a clear solution for oral administration.

Materials:

- **RBN013209** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80

- Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **RBN013209** in DMSO (e.g., 20.8 mg/mL).
- In a sterile tube, add 10% of the final volume of the DMSO stock solution.
- Add 40% of the final volume of PEG300 and mix thoroughly.
- Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
- Add 45% of the final volume of saline to reach the final desired concentration.
- Vortex the solution until it is clear. This protocol should yield a clear solution with a solubility of at least 2.08 mg/mL (5.41 mM).[\[1\]](#)

## Protocol 2: SBE- $\beta$ -CD Formulation

This formulation utilizes sulfobutyl ether beta-cyclodextrin (SBE- $\beta$ -CD) to enhance solubility.

Materials:

- **RBN013209** powder
- Dimethyl sulfoxide (DMSO)
- 20% SBE- $\beta$ -CD in Saline

Procedure:

- Prepare a stock solution of **RBN013209** in DMSO (e.g., 20.8 mg/mL).
- In a sterile tube, add 10% of the final volume of the DMSO stock solution.
- Add 90% of the final volume of 20% SBE- $\beta$ -CD in saline.
- Mix thoroughly until a clear solution is obtained. This method should yield a clear solution with a solubility of at least 2.08 mg/mL (5.41 mM).[\[1\]](#)

## Protocol 3: Corn Oil Formulation

This protocol is suitable for oral administration where a lipid-based vehicle is preferred.

Materials:

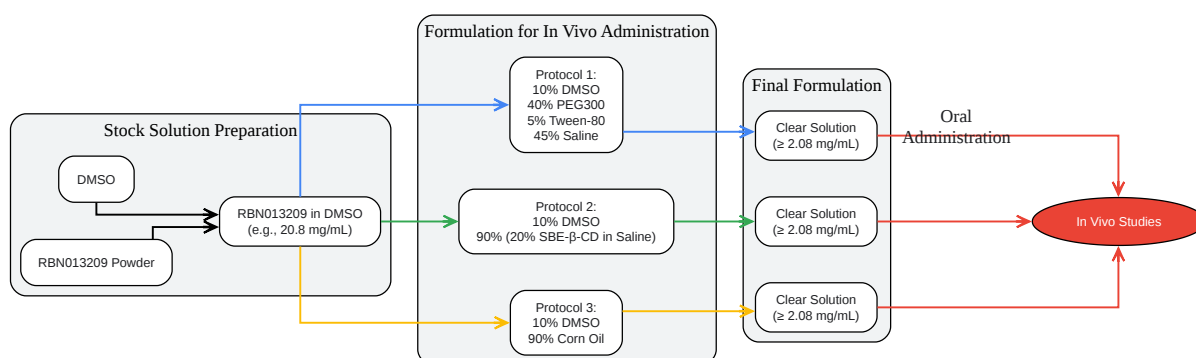
- **RBN013209** powder
- Dimethyl sulfoxide (DMSO)
- Corn Oil

Procedure:

- Prepare a stock solution of **RBN013209** in DMSO (e.g., 20.8 mg/mL).
- In a sterile tube, add 10% of the final volume of the DMSO stock solution.
- Add 90% of the final volume of corn oil.
- Mix thoroughly to achieve a uniform suspension. This protocol should yield a solution with a solubility of at least 2.08 mg/mL (5.41 mM).[1] Note that for dosing periods exceeding half a month, this formulation should be used with caution.[1]

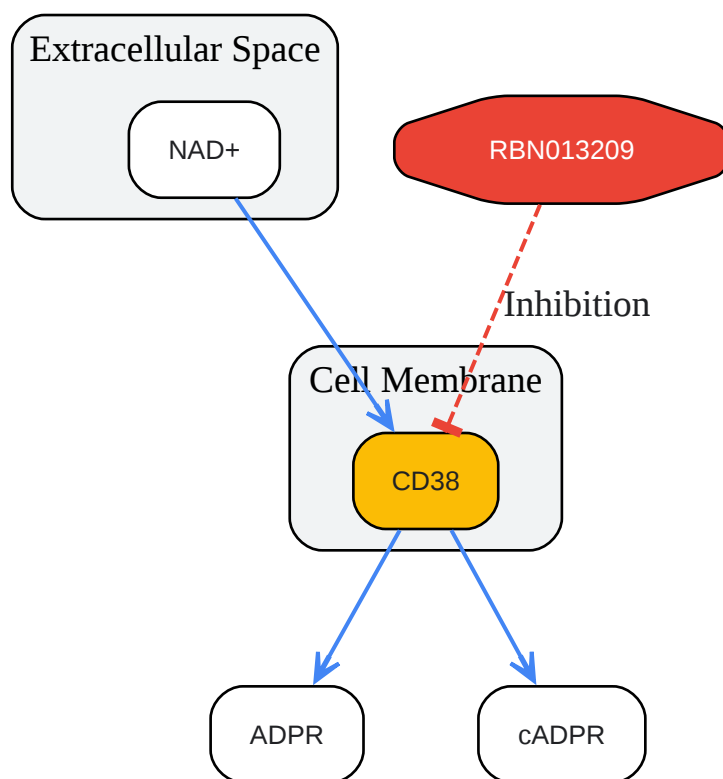
## Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for preparing **RBN013209** for in vivo studies and the targeted signaling pathway.



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Caption: Workflow for **RBN013209** preparation for in vivo studies.



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Caption: **RBN013209** inhibits the enzymatic activity of CD38.

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## References

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- 2. selleckchem.com [selleckchem.com]
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